![molecular formula C11H9NO3 B3081802 methyl 3-formyl-1H-indole-1-carboxylate CAS No. 111168-43-5](/img/structure/B3081802.png)
methyl 3-formyl-1H-indole-1-carboxylate
Overview
Description
Methyl 3-formyl-1H-indole-1-carboxylate is a chemical compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.2 .
Molecular Structure Analysis
The InChI code for methyl 3-formyl-1H-indole-1-carboxylate is 1S/C11H9NO3/c1-15-11(14)12-6-8(7-13)9-4-2-3-5-10(9)12/h2-7H,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
Methyl 3-formyl-1H-indole-1-carboxylate has a molecular weight of 203.2 . It is a solid at room temperature .Scientific Research Applications
Catalytic Processes
Methyl 3-formyl-1H-indole-1-carboxylate plays a significant role in catalytic processes. Wu and Su (2011) demonstrated its use in Ru-catalyzed formylation and Fe-catalyzed acylation of free (N-H) indoles, highlighting its versatility and compatibility with various functional groups, leading to good yields (Wu & Su, 2011).
Synthesis of Indolizino-Indole Derivatives
Singh, Hutait, and Batra (2010) explored the Morita–Baylis–Hillman chemistry of 1-formyl-β-carbolines, including derivatives of methyl 3-formyl-1H-indole-1-carboxylate, to synthesize indolizino-indole derivatives. These compounds mimic the frameworks of certain natural products, showcasing the compound's utility in synthetic organic chemistry (Singh, Hutait, & Batra, 2010).
Anticancer Properties
Research by Niemyjska et al. (2012) indicated that methyl indole-3-carboxylate derivatives, analogs of methyl 3-formyl-1H-indole-1-carboxylate, have shown potential as antitumor agents. Their study focused on compounds that inhibited the growth of melanoma, renal, and breast cancer cell lines (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).
Novel Synthesis Methods
Akbari and Faryabi (2023) described an efficient synthesis method for 1-methyl-1H-indole-3-carboxylate, a related compound, demonstrating the ongoing advancements in the synthesis techniques for these types of compounds (Akbari & Faryabi, 2023).
Fluorescence Studies
Queiroz et al. (2007) synthesized new methyl 3-arylindole-2-carboxylates and studied their fluorescence, indicating potential applications of these compounds, including methyl 3-formyl-1H-indole-1-carboxylate, in fluorescence-based applications (Queiroz, Abreu, Castanheira, & Ferreira, 2007).
Mechanism of Action
Target of Action
Indole derivatives, such as methyl 3-formyl-1H-indole-1-carboxylate, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives is often associated with their interaction with these targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses . .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
The molecular and cellular effects of a compound’s action depend on its interaction with its targets and the biochemical pathways it affects. Some indole derivatives have shown various biological activities . .
properties
IUPAC Name |
methyl 3-formylindole-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)12-6-8(7-13)9-4-2-3-5-10(9)12/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYLAFJBJCEOII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=C(C2=CC=CC=C21)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.